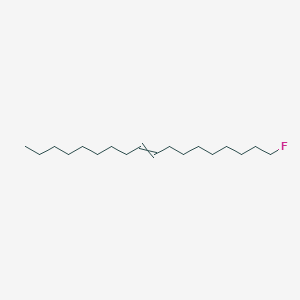
1-Fluorooctadec-9-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluorooctadec-9-ene: is an organic compound that belongs to the class of alkenes It is characterized by the presence of a fluorine atom attached to the first carbon of an 18-carbon chain with a double bond at the ninth position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluorooctadec-9-ene can be synthesized through several methods. One common approach involves the fluorination of octadec-9-ene using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction typically occurs under mild conditions, often at room temperature, and in the presence of a solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The choice of fluorinating agent and reaction conditions can be optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Fluorooctadec-9-ene can undergo various chemical reactions, including:
Oxidation: The double bond in this compound can be oxidized using reagents like potassium permanganate or osmium tetroxide to form diols or other oxygenated products.
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon to yield 1-fluorooctadecane.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.
Substitution: Sodium azide or potassium cyanide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of diols or ketones.
Reduction: Formation of 1-fluorooctadecane.
Substitution: Formation of azides or nitriles.
Scientific Research Applications
1-Fluorooctadec-9-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules with fluorine-containing functional groups.
Biology: Investigated for its potential use in modifying biological molecules to study fluorine’s effects on biological activity.
Medicine: Explored for its potential in drug development, particularly in designing fluorinated analogs of bioactive compounds.
Industry: Utilized in the production of specialty polymers and materials with unique properties, such as increased hydrophobicity and chemical resistance.
Mechanism of Action
The mechanism by which 1-Fluorooctadec-9-ene exerts its effects depends on the specific application. In organic synthesis, the fluorine atom can influence the reactivity and stability of the compound, often enhancing its resistance to metabolic degradation in biological systems. The double bond allows for further functionalization, making it a versatile intermediate in various chemical reactions.
Comparison with Similar Compounds
1-Octadecene: A non-fluorinated analog with similar chain length but lacking the fluorine atom.
1-Bromoctadec-9-ene: A brominated analog with a bromine atom instead of fluorine.
1-Chlorooctadec-9-ene: A chlorinated analog with a chlorine atom instead of fluorine.
Uniqueness: 1-Fluorooctadec-9-ene is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and bond strength. This makes it more resistant to metabolic degradation and can enhance the compound’s stability and reactivity in various applications.
Properties
CAS No. |
63064-30-2 |
|---|---|
Molecular Formula |
C18H35F |
Molecular Weight |
270.5 g/mol |
IUPAC Name |
1-fluorooctadec-9-ene |
InChI |
InChI=1S/C18H35F/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h9-10H,2-8,11-18H2,1H3 |
InChI Key |
XOOXYSIWFZYHMH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


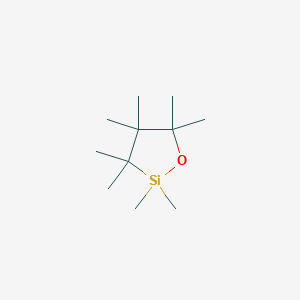
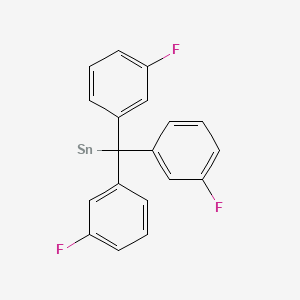


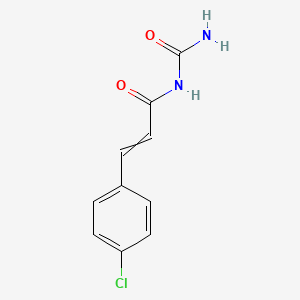
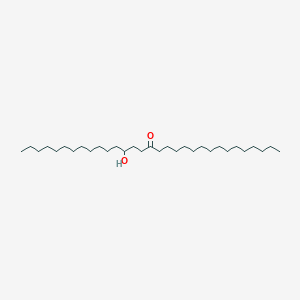
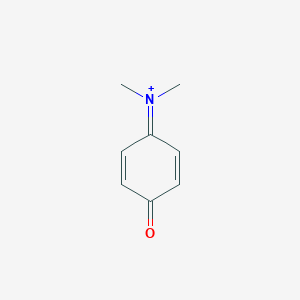
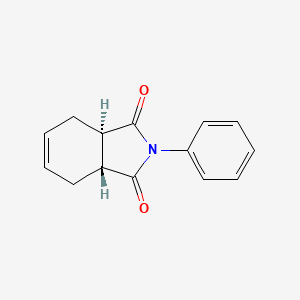
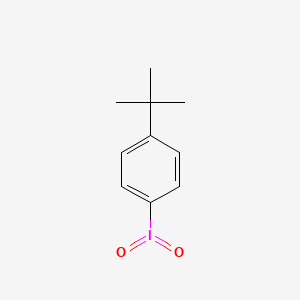
![N-[(4-Butoxyphenyl)carbamoyl]-2,6-difluorobenzamide](/img/structure/B14503061.png)
![1-Bromo-4-[2-(4-nonylphenyl)ethenyl]benzene](/img/structure/B14503065.png)
![1,7,7-Trimethyl-3-[(naphthalen-1-yl)amino]bicyclo[2.2.1]heptan-2-one](/img/structure/B14503073.png)


